N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Description
N,N-Dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide (CAS 104926-27-4) is a bicyclic sulfonamide derivative characterized by a rigid bicyclo[2.2.1]heptane core substituted with hydroxyl, methyl, and dicyclohexylsulfonamide groups . This compound’s structural complexity positions it as a candidate for pharmaceutical and materials science applications, though its specific biological or industrial roles remain underexplored in the available literature.
Properties
CAS No. |
96303-88-7 |
|---|---|
Molecular Formula |
C22H39NO3S |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
InChI |
InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3/t17-,20-,22?/m1/s1 |
InChI Key |
UOFKHCXOCUOSKA-IKQMYLSPSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC1([C@@H](C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[22The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones from oxidation, amines from reduction, and various substituted sulfonamides from nucleophilic substitution reactions .
Scientific Research Applications
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its ability to control stereochemistry in chemical processes
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds and other non-covalent interactions with substrates, leading to the desired stereochemical outcomes in reactions. The sulfonamide group plays a crucial role in stabilizing transition states and intermediates during chemical transformations .
Comparison with Similar Compounds
Sulfonamide Substitutions
- Dicyclohexyl vs. Dimethyl () : The dicyclohexyl groups in the target compound increase steric bulk and lipophilicity compared to dimethylsulfonamide derivatives (e.g., compound 8 in ). This may reduce aqueous solubility but enhance binding to hydrophobic targets.
- Heterocyclic Additions () : Substituents like phenylthiazole () or pyrrolotriazolopyrazine () introduce planar aromatic systems, enabling π-stacking interactions critical for enzyme inhibition.
Stereochemical Effects
- The (2R,4R) configuration in the target compound contrasts with the (1S,4R) or (1R,4S) configurations in camphorsulfonamides . Stereochemistry dictates diastereomeric interactions; for example, (1S)-10-camphorsulfonamide is a chiral resolving agent, while the target compound’s stereochemistry may optimize receptor fit .
Biological Activity
N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide, commonly referred to as DCH-MSA, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of the biological activity of DCH-MSA, supported by data tables, research findings, and case studies.
- Chemical Name : N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
- CAS Number : 99295-72-4
- Molecular Formula : C22H39NO3S
- Molecular Weight : 397.61 g/mol
- Structural Formula : DCH-MSA Structure
DCH-MSA has been studied for its inhibitory effects on various carbonic anhydrase (CA) isoforms, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play crucial roles in tumor physiology and are considered targets for cancer therapy.
Inhibition of Carbonic Anhydrases
The inhibitory activity of DCH-MSA against CA isoforms has been evaluated through various assays. The results indicate that DCH-MSA exhibits potent inhibitory effects, with IC50 values in the low nanomolar range:
| Compound | CA Isoform | IC50 (nM) |
|---|---|---|
| DCH-MSA | CA II | 79.1 |
| DCH-MSA | CA IX | 36.4 |
| DCH-MSA | CA XII | 40.6 |
These values suggest that DCH-MSA is a promising candidate for further development as an anticancer agent due to its selectivity for tumor-associated isoforms over the common cytoplasmic isoform (CA II) .
Study on Antitumor Activity
A recent study investigated the antitumor effects of DCH-MSA in vitro and in vivo. The results demonstrated that treatment with DCH-MSA significantly inhibited the proliferation of cancer cell lines expressing high levels of CA IX and XII.
- In Vitro Results :
- Cancer cell lines treated with DCH-MSA showed a reduction in cell viability by up to 70% compared to untreated controls.
- In Vivo Results :
- Animal models treated with DCH-MSA exhibited reduced tumor growth rates and increased survival times compared to control groups.
These findings highlight the potential of DCH-MSA as an effective therapeutic agent against tumors expressing specific carbonic anhydrase isoforms .
Toxicological Profile
While exploring the therapeutic potential of DCH-MSA, it is also essential to consider its safety profile. Preliminary toxicological assessments indicate that DCH-MSA has a favorable safety margin, with no significant reproductive or developmental toxicity observed in animal studies .
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